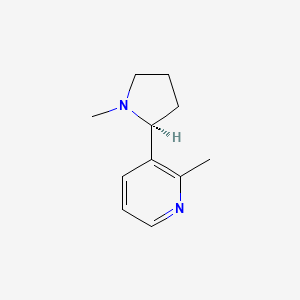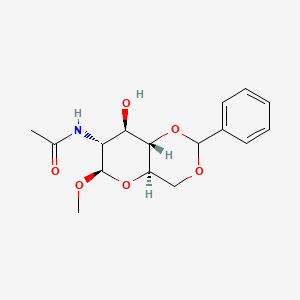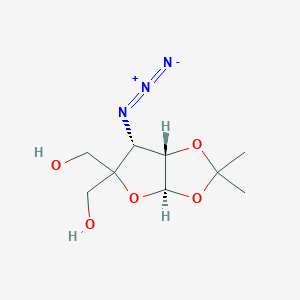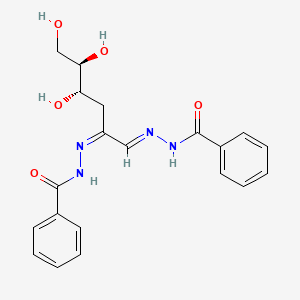
Oxyntomodulin (porcine, bovine)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Oxyntomodulin (OXM) is a 37-amino acid peptide hormone derived from the preproglucagon gene. It is found in porcine and bovine species, and is a member of the glucagon family. OXM has been shown to have a variety of metabolic and physiological effects in both in vivo and in vitro studies. OXM is considered to be a promising therapeutic agent for the treatment of obesity, diabetes, and metabolic disorders.
科学的研究の応用
GLP-1 Receptor Agonist
Oxyntomodulin (porcine, bovine) is a GLP-1 receptor agonist . This means it can bind to and activate the GLP-1 receptor, which plays a crucial role in regulating glucose homeostasis. This makes it a potential therapeutic target for the treatment of type 2 diabetes.
Modulation of Feeding and Metabolism
Oxyntomodulin is an endogenous preproglucagon-derived neuropeptide that modulates feeding and metabolism . This suggests it could be used in the treatment of obesity and other metabolic disorders.
Inhibition of Gastric Acid Secretion
Oxyntomodulin has been found to increase cAMP production and inhibit gastric acid secretion in the rat stomach . This could potentially be used in the treatment of conditions such as peptic ulcers and gastroesophageal reflux disease (GERD).
Antimicrobial Activity
In a study on the production of bioactive porcine lactoferrin, it was found that the lactoferrin exhibited growth inhibition against various pathogenic microbes . Although this study was not directly on Oxyntomodulin, it suggests that porcine-derived peptides may have antimicrobial properties, which could potentially apply to Oxyntomodulin as well.
Anticancer Activity
The same study also found that the porcine lactoferrin exhibited growth inhibition against human cancer cells . Again, while this was not directly on Oxyntomodulin, it suggests that porcine-derived peptides may have anticancer properties, which could potentially apply to Oxyntomodulin as well.
Production in Microbial Expression Systems
The study on porcine lactoferrin also demonstrated that it could be produced in a microbial expression system . This suggests that Oxyntomodulin could potentially be produced in a similar way, which would be more cost-effective and less constrained than traditional animal bioreactor technologies.
作用機序
Target of Action
Oxyntomodulin (OXM), a 37-amino acid peptide hormone, primarily targets the glucagon-like peptide-1 receptor (GLP1R) and the glucagon receptor (GCGR) . These receptors play crucial roles in regulating glucose metabolism and appetite.
Mode of Action
OXM is released from the gut in the post-prandial state and activates both GLP1R and GCGR . This dual activation results in a superior body weight lowering effect compared to selective GLP1R agonists .
Biochemical Pathways
The activation of GLP1R and GCGR by OXM leads to an increase in cyclic AMP (cAMP) production . This, in turn, triggers a cascade of intracellular events that modulate feeding and metabolism .
Pharmacokinetics
It is known that the n-acetylated form of oxm, which is partially protected against enzymatic degradation, has a decreased metabolic clearance rate and increased half-life when incubated with rat liver plasma membranes .
Result of Action
The activation of GLP1R and GCGR by OXM results in a reduction in food intake and body weight . It also inhibits gastric acid secretion .
Action Environment
The action of OXM is influenced by the physiological state of the body. It is released from the gut in response to food ingestion, and its levels are elevated in conditions associated with anorexia . Therefore, the efficacy of OXM can be influenced by factors such as diet and metabolic state.
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway of Oxyntomodulin (porcine, bovine) involves solid-phase peptide synthesis (SPPS) using Fmoc chemistry.", "Starting Materials": [ "Fmoc-protected amino acids", "Resin", "Coupling reagents", "Cleavage reagents", "Protecting groups" ], "Reaction": [ "Activation of the resin with a suitable linker", "Coupling of the first Fmoc-protected amino acid to the resin", "Repetitive cycles of Fmoc deprotection and amino acid coupling", "Cleavage of the peptide from the resin using cleavage reagents", "Purification of the crude peptide using HPLC", "Characterization of the purified peptide using analytical techniques such as mass spectrometry and NMR spectroscopy" ] } | |
CAS番号 |
62340-29-8 |
製品名 |
Oxyntomodulin (porcine, bovine) |
分子式 |
C192H295N59O60S |
分子量 |
4421.86 |
同義語 |
Alternative Names: Glucagon (1-37), Enteroglucagon |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![[(2R,3R,4S,5R,6R)-4,5,6-triacetyloxy-3-[(2S,3R,4S,5S,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]methyl acetate](/img/structure/B1139677.png)



![N6-([6-Aminohexyl]carbamoyl-methyl)adenosine 5'-triphosphate lithium salt](/img/structure/B1139689.png)



